molecular formula C11H14N6 B7049301 1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile

1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile

Cat. No.: B7049301
M. Wt: 230.27 g/mol
InChI Key: GOLQMCLOXBELIJ-UHFFFAOYSA-N
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Description

1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Properties

IUPAC Name

1-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-9(2)5-17-11(13-8-15-17)7-16-6-10(3-12)4-14-16/h4,6,8-9H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLQMCLOXBELIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC=N1)CN2C=C(C=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile typically involves the reaction of 2-(2-Methylpropyl)-1,2,4-triazole with pyrazole-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole ring and have similar biological activities.

    1,2,4-Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and antifungal properties.

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